Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-
Overview
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Synthesis Analysis
The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method is by a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride is represented by the formula C6H5SO2Cl .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical and Chemical Properties Analysis
Benzenesulfonyl chloride has a molar mass of 176.62 and appears as a colourless liquid . It has a density of 1.384 g/mL at 25 °C . It reacts with water .Scientific Research Applications
Synthesis Applications
- Benzenesulfonyl chloride derivatives, including 5-(acetylamino)-2-methoxy benzenesulfonyl chloride, have been utilized in the synthesis of various compounds. A study by Kim, Ko, and Kim (1992) describes the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting their utility in creating functionally diverse sulfides (Dong-Wook Kim et al., 1992).
Crystallography and Molecular Studies
- The compound N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, which is closely related to 5-(acetylamino)-2-methoxy benzenesulfonyl chloride, was synthesized and its molecular structure was characterized in detail, providing insights into its V-shaped conformation and intramolecular interactions (Kobkeatthawin et al., 2013).
Drug Synthesis and Pharmaceutical Research
- Meckler and Herr (2012) developed a scalable process for preparing 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in the synthesis of several drug candidates, demonstrating the compound's significance in pharmaceutical research (Meckler & Herr, 2012).
- Behrami (2018) explored the synthesis of new Chromen-2-one derivatives, including compounds like 4-[Acetyl-(2-oxo-2H-chromen-4-yl)-amino]-benzenesulfonyl chloride, for potential antibacterial applications (Behrami, 2018).
Enzyme Inhibition and Therapeutic Agent Development
- Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, investigating their potential as therapeutic agents for Alzheimer’s disease due to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).
Biological and Antibacterial Studies
- Another study by Abbasi et al. (2019) focused on the synthesis of benzenesulfonamides as antibacterial agents against Escherichia coli, using benzenesulfonyl chloride derivatives in the synthesis process (Abbasi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-acetamido-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRNDWDKNOMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064007 | |
Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |
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Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-73-9 | |
Record name | 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5804-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Acetyl-6-methoxymetanilyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804739 | |
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Record name | 5804-73-9 | |
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Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
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Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetamido-2-methoxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.872 | |
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Record name | 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3N8S2E4P | |
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